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BENZ(a)ANTHRACENE, 8-HEXYL-

Cat. No.: B13755567
CAS No.: 63019-34-1
M. Wt: 312.4 g/mol
InChI Key: MEKZGSBPYQRPFK-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbon Classifications and Structural Diversity in Research Contexts

PAHs are structurally diverse, with variations in the number and arrangement of their aromatic rings. They can be classified based on the number of rings, with those containing four or fewer rings considered light PAHs, and those with more than four designated as heavy PAHs. wikipedia.org Another classification distinguishes between alternant PAHs, which contain only six-membered rings, and non-alternant PAHs, which can have rings with other numbers of carbon atoms. wikipedia.org

A significant area of research focuses on alkylated PAHs (APAHs), which are PAHs bearing one or more alkyl group substituents. These alkylated derivatives are prevalent in crude oil and are released into the environment through both natural and anthropogenic processes. nih.gov Studies have indicated that alkylation can alter the toxicological profile of the parent PAH, sometimes increasing its carcinogenic potential. nih.govnih.gov The position of the alkyl group on the aromatic scaffold is a critical determinant of the compound's biological activity. nih.gov

Academic Relevance of Benz[a]anthracene and its Alkylated Analogues, including BENZ(a)ANTHRACENE (B33201), 8-HEXYL-

Benz[a]anthracene, a four-ring PAH, is a well-studied compound due to its classification as a carcinogen. epa.gov Its derivatives, particularly those with alkyl substitutions, are of significant academic interest as they serve as models for understanding the structure-activity relationships of carcinogenic PAHs. nih.gov Research into compounds like 7,12-dimethylbenz[a]anthracene (B13559) has been pivotal in elucidating the mechanisms of chemical carcinogenesis.

BENZ(a)ANTHRACENE, 8-HEXYL- represents a specific alkylated derivative of benz[a]anthracene. While specific research on this compound is limited, its structural features suggest it would be a subject of interest in studies on the environmental fate and toxicological impact of long-chain alkylated PAHs. The hexyl group, a six-carbon alkyl chain, can significantly influence the compound's lipophilicity and, consequently, its environmental distribution and biological interactions.

Historical Trajectories and Evolution of Research on Substituted Benz[a]anthracenes

Research on substituted benz[a]anthracenes has a long history, intertwined with the broader investigation of chemical carcinogenesis. Early studies in the 20th century identified certain PAHs as potent carcinogens, leading to extensive research to understand how their structure relates to their biological activity. This led to the synthesis and toxicological evaluation of numerous substituted derivatives.

The focus of research has evolved from simple observations of carcinogenicity to detailed mechanistic studies. Modern research employs advanced analytical techniques and computational modeling to investigate the metabolic activation of these compounds into reactive intermediates that can bind to DNA, initiating the process of carcinogenesis. The study of various alkylated benz[a]anthracenes continues to contribute to our understanding of how the size and position of alkyl groups influence metabolic pathways and toxicological outcomes. nih.govnih.gov

Chemical and Physical Properties of BENZ(a)ANTHRACENE, 8-HEXYL-

While specific experimental data for BENZ(a)ANTHRACENE, 8-HEXYL- is scarce, its properties can be inferred from data on the parent compound, benz[a]anthracene, and general principles of physical organic chemistry. The addition of an n-hexyl group is expected to increase its molecular weight, boiling point, and lipophilicity (log P) compared to the unsubstituted benz[a]anthracene.

Table 1: Physicochemical Properties of Benz[a]anthracene and BENZ(a)ANTHRACENE, 8-HEXYL-

PropertyBenz[a]anthraceneBENZ(a)ANTHRACENE, 8-HEXYL- (Predicted/Calculated)
CAS Number 56-55-363019-34-1
Molecular Formula C₁₈H₁₂C₂₄H₂₄
Molecular Weight 228.29 g/mol 312.45 g/mol
Appearance Colorless to pale yellow solidNot available
Boiling Point 400 °CExpected to be higher than 400 °C
Melting Point 157-159 °CNot available
Solubility in Water 0.0094 mg/L at 25 °CExpected to be lower than benz[a]anthracene
log P (Octanol-Water Partition Coefficient) 5.91Expected to be higher than 5.91

Data for benz[a]anthracene from various chemical databases. Data for BENZ(a)ANTHRACENE, 8-HEXYL- is predicted or calculated and should be considered as an estimate.

Molecular Structure and Spectroscopic Data

The molecular structure of BENZ(a)ANTHRACENE, 8-HEXYL- consists of the tetracyclic aromatic core of benz[a]anthracene with a hexyl group attached at the 8-position. The planarity of the aromatic system is a key feature, although the hexyl chain is flexible.

Table 2: Predicted Spectroscopic Data for BENZ(a)ANTHRACENE, 8-HEXYL-

Spectroscopic TechniquePredicted Features
¹H NMR Aromatic protons in the region of δ 7.0-9.0 ppm. Aliphatic protons of the hexyl group would appear upfield, with the methylene (B1212753) group attached to the aromatic ring being the most deshielded of the aliphatic protons.
¹³C NMR Multiple signals in the aromatic region (δ 120-140 ppm) and several signals in the aliphatic region for the hexyl group.
Mass Spectrometry (MS) A molecular ion peak (M⁺) at m/z 312, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of alkyl fragments from the hexyl chain.
Infrared (IR) Spectroscopy C-H stretching vibrations for the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic hexyl group (around 2850-2960 cm⁻¹). C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.
UV-Vis Spectroscopy Multiple absorption bands in the ultraviolet and visible regions, characteristic of the extended π-electron system of the benz[a]anthracene core.

These are predicted features and require experimental verification.

Synthesis and Manufacturing

Specific industrial-scale manufacturing processes for BENZ(a)ANTHRACENE, 8-HEXYL- are not documented. In a laboratory setting, its synthesis would likely involve the introduction of a hexyl group onto a pre-formed benz[a]anthracene skeleton or the construction of the aromatic system from a hexyl-substituted precursor.

General synthetic strategies for alkylated PAHs that could be adapted for BENZ(a)ANTHRACENE, 8-HEXYL- include:

Friedel-Crafts Alkylation: This classic method involves the reaction of benz[a]anthracene with a hexyl halide (e.g., 1-bromohexane) in the presence of a Lewis acid catalyst. However, this method can suffer from issues with polysubstitution and rearrangement, and the regioselectivity might not favor the 8-position.

Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Negishi coupling, could be employed. This would involve the synthesis of an 8-halobenz[a]anthracene derivative which would then be coupled with a hexyl-containing organometallic reagent.

Ring-Closing Reactions: Synthesis could also be approached by constructing the benz[a]anthracene ring system from smaller, functionalized precursors, one of which would already contain the hexyl group.

Environmental Presence and Distribution

Alkylated PAHs are known to be present in the environment, originating from sources such as crude oil spills, incomplete combustion of fossil fuels, and industrial processes. nih.gov Due to its expected high lipophilicity, BENZ(a)ANTHRACENE, 8-HEXYL- would have a strong tendency to adsorb to particulate matter in the air and sediment in aquatic environments. Its low water solubility would limit its mobility in aqueous systems.

While specific monitoring data for BENZ(a)ANTHRACENE, 8-HEXYL- is not available, studies on other alkylated PAHs suggest that it would likely be found in contaminated soils and sediments, particularly near industrial sites, areas with heavy traffic, and locations affected by oil spills. nih.gov

Metabolic Pathways

The metabolism of PAHs is a critical factor in their toxicity, as it can lead to the formation of reactive metabolites that can damage cellular macromolecules like DNA. The metabolism of the parent compound, benz[a]anthracene, has been studied and is known to proceed via oxidation by cytochrome P450 enzymes to form epoxides, which are then hydrolyzed to dihydrodiols. nist.gov

For BENZ(a)ANTHRACENE, 8-HEXYL-, the metabolic pathways are expected to be similar to the parent compound, with oxidation occurring on the aromatic rings. The presence of the hexyl group could influence the regioselectivity of the enzymatic reactions. Additionally, the alkyl chain itself could be a site for metabolic modification, such as hydroxylation. The metabolism of other long-chain alkylated PAHs has shown that hydroxylation can occur at various positions on the alkyl chain. nih.gov

Toxicological and Carcinogenic Properties

The toxicological profile of BENZ(a)ANTHRACENE, 8-HEXYL- has not been specifically characterized. However, based on the known properties of the parent compound and other alkylated PAHs, it is reasonable to assume that it may possess carcinogenic and other toxic properties. Benz[a]anthracene is classified as a probable human carcinogen. epa.gov

Studies on other alkylated PAHs have shown that the addition of an alkyl group can sometimes enhance the carcinogenic potency of the parent compound. nih.gov The position of the alkyl group is a crucial factor in determining this effect. nih.gov The long alkyl chain of the hexyl group in BENZ(a)ANTHRACENE, 8-HEXYL- would increase its lipophilicity, which could facilitate its absorption and distribution in biological tissues. Further research is needed to determine the specific toxicological and carcinogenic risks associated with this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H24 B13755567 BENZ(a)ANTHRACENE, 8-HEXYL- CAS No. 63019-34-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63019-34-1

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

8-hexylbenzo[a]anthracene

InChI

InChI=1S/C24H24/c1-2-3-4-5-9-18-11-8-12-20-17-24-21(16-23(18)20)15-14-19-10-6-7-13-22(19)24/h6-8,10-17H,2-5,9H2,1H3

InChI Key

MEKZGSBPYQRPFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC=CC2=CC3=C(C=CC4=CC=CC=C43)C=C21

Origin of Product

United States

Environmental Dynamics and Biogeochemical Transformations of Alkylated Benz a Anthracenes in Diverse Compartments

Sources and Environmental Occurrence of BENZ(a)ANTHRACENE (B33201), 8-HEXYL- and Related Alkylated PAHs

Benz(a)anthracene, 8-hexyl- and its related alkylated polycyclic aromatic hydrocarbons (PAHs) primarily originate from anthropogenic sources. These compounds are naturally present in fossil fuels like crude oil, bitumen, and coal. mdpi.comnih.gov Their release into the environment is largely a consequence of human activities involving the extraction, processing, and combustion of these materials. mdpi.comtpsgc-pwgsc.gc.ca

Key anthropogenic emission pathways include:

Petrogenic Sources: Crude oil spills, and fugitive emissions during the extraction, refining, and transportation of petroleum products are significant sources of alkylated PAHs. mdpi.commdpi.com In fact, alkylated PAHs can constitute 85% to 95% of the total PAHs found in oil. oup.com

Pyrogenic Sources: Incomplete combustion of fossil fuels in vehicle engines, power generation, and industrial processes releases alkylated PAHs. mdpi.comtpsgc-pwgsc.gc.ca Other pyrogenic sources include the burning of wood and biomass, coal coking, and asphalt (B605645) production. mdpi.comtpsgc-pwgsc.gc.carivm.nl Industrial activities such as aluminum smelting and the use of creosote (B1164894) as a wood preservative also contribute to their environmental release. tpsgc-pwgsc.gc.ca

Once released, these compounds disperse through various environmental mechanisms. They can travel through the atmosphere as gases or attached to particulate matter and be deposited on land and water bodies. mdpi.comdcceew.gov.au Their low water solubility and high affinity for organic matter lead to their accumulation in soil and sediments. tpsgc-pwgsc.gc.ca

Alkylated PAHs, including 8-hexylbenz[a]anthracene, are ubiquitously found in various environmental compartments due to their persistent nature. mdpi.comnih.gov

Soil and Sediment: Soils and sediments act as major sinks for alkylated PAHs. tpsgc-pwgsc.gc.ca Their strong adsorption to organic matter in these matrices leads to long-term persistence. tpsgc-pwgsc.gc.ca Studies have detected various alkylated PAHs in soils of mining areas and in lake sediments. oup.comfrontiersin.org For example, sediment samples taken downwind of coal mines have shown increased concentrations of PAHs, with a significant portion being alkylated PAHs. oup.com The Canadian Council of Ministers of the Environment (CCME) has established sediment quality guidelines for benz(a)anthracene, with an Interim Sediment Quality Guideline (ISQG) of 31.7 µg/kg dry weight for freshwater and 74.8 µg/kg dry weight for marine environments. ccme.ca

Water: While having low solubility, alkylated PAHs are detected in surface water, groundwater, and wastewater. mdpi.comeuropa.eu Their presence in aquatic systems can pose risks to aquatic organisms. dcceew.gov.au The CCME has set a long-term water quality guideline for the protection of freshwater aquatic life for benz(a)anthracene at 0.018 µg/L. ccme.ca

Atmospheric Particulates: Alkylated PAHs can be transported over long distances attached to atmospheric particulate matter. mdpi.com Industrial and urban areas with high traffic volume and petrogenic emissions show elevated levels of these compounds in the air. mdpi.com

The following table provides a summary of environmental quality guidelines for benz(a)anthracene.

Environmental MatrixGuideline TypeConcentrationIssuing Authority
FreshwaterLong-Term Water Quality Guideline0.018 µg/LCCME
Freshwater SedimentInterim Sediment Quality Guideline (ISQG)31.7 µg/kg dry weightCCME
Freshwater SedimentProbable Effect Level (PEL)385 µg/kg dry weightCCME
Marine SedimentInterim Sediment Quality Guideline (ISQG)74.8 µg/kg dry weightCCME
Marine SedimentProbable Effect Level (PEL)693 µg/kg dry weightCCME

Environmental Transport and Distribution Processes

The environmental transport of 8-hexylbenz[a]anthracene and other alkylated PAHs is heavily influenced by their sorption and desorption behavior. Due to their hydrophobic nature, these compounds strongly adsorb to soil and sediment particles, which limits their mobility in aquatic and terrestrial systems. tpsgc-pwgsc.gc.ca This strong binding to organic matter means they can persist in these matrices for extended periods. tpsgc-pwgsc.gc.ca

Studies have shown that the association between hydrophobic organic contaminants like PAHs and dissolved organic matter (DOM) is not a simple absorption process. nih.gov There appear to be different fractions of sorbed compounds, with some being loosely bound and others more strongly bound, suggesting multiple association mechanisms. nih.gov The desorption process can be slow, with a significant fraction of the compound remaining resistant to desorption over time. nih.gov For instance, one study found that while the parent compound anthracene (B1667546) desorbed from PVC microplastics, the efficiency was relatively low, indicating a strong affinity for the plastic material. gdut.edu.cn

Volatilization is another key process governing the environmental fate of alkylated PAHs. While generally having low volatility, these compounds can slowly volatilize from soil and water surfaces. tpsgc-pwgsc.gc.ca Once in the atmosphere, they can exist in the gas phase or, more commonly, adsorb to particulate matter. mdpi.comdcceew.gov.au This allows for long-range atmospheric transport and subsequent deposition in distant ecosystems. dcceew.gov.au

The rate of volatilization is influenced by factors such as temperature, the compound's specific properties, and the characteristics of the environmental matrix. For example, the evaporative half-life of the parent compound benz(a)anthracene from a rapidly stirred aqueous solution has been estimated to be 89 hours. nih.gov Seasonal variations can also impact the air-water exchange of alkylated PAHs, with some studies showing that these compounds can move from water to the atmosphere during certain times of the year. acs.org

Abiotic and Biotic Degradation Mechanisms

The degradation of 8-hexylbenz[a]anthracene and related compounds can occur through both abiotic and biotic pathways.

Abiotic Degradation:

Photodegradation: In the presence of sunlight, PAHs can undergo photodegradation. researchgate.net For instance, the parent benz(a)anthracene was found to be 25.3% degraded after 17 hours of irradiation with light at wavelengths greater than 290 nm. nih.gov The rate of photodegradation can be influenced by the medium, with degradation occurring more rapidly in the absence of a sample matrix. helcom.fi

Biotic Degradation:

Microbial Degradation: A variety of microorganisms, including bacteria and fungi, have been shown to degrade PAHs. nih.govnih.govfrontiersin.org For example, a Mycobacterium species isolated from a former coal gasification site was capable of degrading benz(a)anthracene. nih.gov The degradation process often involves the action of enzymes like dioxygenases, which initiate the breakdown of the aromatic rings. nih.gov One study showed that a consortium of the microalga Gonium pectorale and the bacterium Bacillus licheniformis effectively degraded anthracene. frontiersin.org The degradation of anthracene can proceed through intermediates such as 1,2-dihydroxyanthracene and ultimately lead to ring cleavage products like 3-(2-carboxyvinyl)naphthalene-2-carboxylic acid. nih.gov Another pathway can lead to the formation of phthalic acid. researchgate.net

The efficiency of biodegradation can be influenced by environmental factors such as pH and the presence of other organic matter. researchgate.net

Photochemical Transformation Pathways and Kinetics

Photolysis, or degradation by light, is a significant transformation pathway for benz[a]anthracene and its alkylated derivatives in the environment, particularly in aquatic systems and on atmospheric particles. nih.gov When dissolved in water, benz[a]anthracene can absorb sunlight, leading to its decomposition over time scales ranging from hours to days. nih.gov The photochemical reactions of benz[a]anthracene have been studied as models for what occurs in water, on oil films, and on the surfaces of particulate matter and aerosols. unict.it

The transformation process involves the formation of various oxygenated photoproducts. Irradiation of benz[a]anthracene can lead to the formation of p-quinones, dialdehydes, and hydroxy derivatives. nih.gov Specifically, benz[a]anthracene-7,12-dione is a known photoproduct formed during the oxidation of the parent compound. copernicus.orgcas.cn The rate of these reactions is influenced by the surrounding medium; for instance, the photodegradation rate is generally faster in polar media (like a water/acetonitrile (B52724) mix) than in apolar media (like cyclohexane). unict.it

Table 1: Photochemical Transformation of Benz[a]anthracene This table summarizes key findings related to the photochemical degradation of the parent compound, benz[a]anthracene, which provides a model for the behavior of its alkylated derivatives.

ParameterFindingCitation
Primary Pathway Photolysis in aquatic systems and on atmospheric particles. nih.gov
Key Photoproducts p-Quinones, dialdehydes, hydroxy derivatives, benz[a]anthracene-7,12-dione. nih.govcopernicus.orgcas.cn
Influence of Medium Reaction rate is faster in polar media (e.g., water) than in apolar media. unict.it
Quantum Yield 3.2 × 10⁻³ (at 313 nm) and 3.4 × 10⁻³ (at 366 nm) in aerated water. researchgate.net
Influencing Factors Presence of other organic compounds can affect kinetics.

Microbial Bioremediation and Biodegradation Potential

Microbial degradation is a crucial process for the removal of PAHs from contaminated environments. nih.gov A wide array of microorganisms, including bacteria and fungi, have demonstrated the ability to break down these compounds. nih.gov High-molecular-weight PAHs like benz[a]anthracene and its alkylated derivatives are generally more resistant to biodegradation than smaller, low-molecular-weight PAHs. amazonaws.com

Several bacterial species have been identified that can metabolize benz[a]anthracene, often through co-metabolism, where the bacterium utilizes another carbon source for growth while fortuitously degrading the PAH. nih.gov For example, Alcaligenes denitrificans strain WW1 has been shown to cometabolize benz[a]anthracene. asm.org Other bacteria capable of transforming benz[a]anthracene include Sphingobium sp. strain KK22, Burkholderia cepacia, and various Pseudomonas species. nih.govasm.orgresearchgate.net Fungi, particularly white-rot fungi like Pleurotus ostreatus, also possess the enzymatic machinery to degrade complex PAHs, including benz[a]anthracene. frontiersin.org

The bacterial degradation of benz[a]anthracene is initiated by an attack from dioxygenase enzymes. These enzymes incorporate both atoms of a molecular oxygen into the aromatic structure, forming unstable cis-dihydrodiols. asm.orgresearchgate.net For benz[a]anthracene, this enzymatic attack can occur at several positions on the molecule.

Angular and Linear Kata-Type Attack: Sphingobium sp. strain KK22 metabolizes benz[a]anthracene via enzymatic attacks on both the linear and angular rings. researchgate.net Initial dioxygenation at the 1,2- and/or 3,4-positions leads to subsequent ring fission and the formation of 2-hydroxy-3-naphthoic acid. researchgate.net Simultaneously, attack at the 8,9- and/or 10,11-positions leads to the formation of 1-hydroxy-2-naphthoic acid. researchgate.net

Metabolite Formation: The main metabolites identified from benz[a]anthracene metabolism by some bacteria are cis-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene, as well as cis-8,9- and cis-10,11-dihydrodiols. nih.govasm.org These intermediates are then further processed by other enzymes, leading to the opening of the aromatic rings and eventual mineralization to carbon dioxide and water. researchgate.net

Table 2: Microbial Degradation of Benz[a]anthracene This table outlines the microorganisms and key metabolic products involved in the biodegradation of benz[a]anthracene.

Degrading Microorganism (Genus/Species)Key Enzymes/PathwaysIdentified MetabolitesCitation
Sphingobium sp. strain KK22 Dioxygenase (Angular and Linear Kata-Type Attack)1-hydroxy-2-naphthoic acid, 2-hydroxy-3-naphthoic acid researchgate.net
Burkholderia cepacia Dioxygenasecis-dihydrodiols nih.gov
Alcaligenes denitrificans strain WW1 Dioxygenase (Cometabolism)Not specified for BaA asm.org
Various Bacteria Dioxygenasecis-1,2-dihydroxy-1,2-dihydrobenz[a]anthracene, cis-8,9-dihydrodiol, cis-10,11-dihydrodiol nih.govasm.org

The rate of microbial degradation of a compound is significantly influenced by its concentration in the environment. iaea.org The relationship between substrate concentration and biodegradation kinetics is complex. Generally, for a compound to be effectively degraded, its concentration must be high enough to induce the production of the necessary degradative enzymes by the microorganisms.

However, at very high concentrations, many organic compounds, including PAHs, can be toxic to the microorganisms responsible for their degradation. This can lead to a decrease in the degradation rate or even complete inhibition of microbial activity. researchgate.net This phenomenon shows an inverse relationship where the percentage of degradation can decrease as the initial substrate concentration increases above an optimal level. researchgate.net Therefore, the efficiency of bioremediation can be highly dependent on maintaining the contaminant concentration within a specific range that is optimal for microbial activity. iaea.org

Bioconcentration and Bioaccumulation Processes in Environmental Models

8-Hexyl-benz[a]anthracene, due to its lipophilic (fat-loving) and hydrophobic (water-repelling) nature, has a strong tendency to partition from the water column and accumulate in the tissues of aquatic organisms. This process is broadly categorized as bioaccumulation, which includes uptake from all environmental sources, and more specifically as bioconcentration, which refers to uptake directly from water.

The tendency of a chemical to bioconcentrate is often estimated by its Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. A key predictor for bioconcentration potential is the octanol-water partition coefficient (Kow), which measures a chemical's hydrophobicity. plos.org

Effect of Alkylation: The addition of an alkyl group, like a hexyl chain, increases the molecular size and hydrophobicity of the parent PAH. researchgate.net This generally leads to a higher Kow value and, consequently, a greater potential for bioconcentration. researchgate.netnih.gov Studies on various alkylated PAHs have shown that they can be more bioaccumulative than their parent compounds. researchgate.net

Kinetics and Metabolism: The relationship between Kow and BCF is not always linear. scispace.com While uptake rates may increase with alkylation and Kow, organisms also possess metabolic systems to transform and eliminate foreign compounds. nih.gov The efficiency of this metabolic transformation can significantly affect the net bioaccumulation, sometimes leading to lower-than-expected BCFs for very hydrophobic compounds or in organisms with high metabolic capacity. nih.govresearchgate.net This can result in trophic dilution, where PAH concentrations decrease at higher levels of the food web. researchgate.net

Table 3: Factors Influencing Bioconcentration of Alkylated PAHs This table summarizes the key principles governing the bioconcentration of alkylated PAHs like 8-hexyl-benz[a]anthracene.

FactorInfluence on BioconcentrationCitation
Alkylation Increases hydrophobicity (Kow), generally increasing BCF. researchgate.net
Hydrophobicity (Kow) Positive correlation between log BCF and log Kow for homologous series. nih.gov
Metabolism Enzymatic transformation in organisms can reduce accumulation and lower BCF. nih.govscispace.com
Bioavailability Sorption to organic carbon in sediment and water can reduce the freely dissolved fraction available for uptake. researchgate.net

Biochemical Interactions and Mechanistic Studies of Benz a Anthracene, 8 Hexyl in in Vitro and Model Biological Systems

Enzymatic Biotransformation Pathways of Alkylated Benz[a]anthracenes

The metabolic fate of benz[a]anthracene and its alkylated derivatives is predominantly governed by a series of enzymatic reactions aimed at increasing their water solubility to facilitate excretion. This process, however, can also lead to the formation of highly reactive intermediates.

Cytochrome P450-Mediated Oxidation and Hydroxylation Reactions

The initial and rate-limiting step in the biotransformation of benz[a]anthracenes is mediated by the cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms like CYP1A1 and CYP1B1. mdpi.comoup.com These enzymes catalyze the oxidation of the aromatic ring system. For the parent compound benz[a]anthracene, oxidation occurs at several positions, including the 3,4-, 5,6-, and 8,9-bonds, leading to the formation of various phenols and dihydrodiols. nih.gov The presence of an alkyl group, such as the hexyl group at the 8-position, can influence the regioselectivity of CYP-mediated oxidation. Studies on other 9-alkylanthracenes have shown that oxidation can occur on the alkyl side chain, producing hydroxylated derivatives like 9-(hydroxymethyl)anthracene, as well as on the aromatic ring to form dihydrodiols. nih.gov It is plausible that BENZ(a)ANTHRACENE (B33201), 8-HEXYL- undergoes similar reactions, yielding hydroxylated metabolites on both the hexyl chain and the benz[a]anthracene core. The metabolism by rat liver homogenates has identified multiple hydroxylated products for the parent compound. nih.gov

Table 1: Documented Metabolites of Benz[a]anthracene in Rat Liver Homogenates

Metabolite TypeProbable Identity
Phenol3-hydroxybenz[a]anthracene
Phenol4-hydroxybenz[a]anthracene
Dihydrodihydroxy compound5,6-dihydro-5,6-dihydroxybenz[a]anthracene
Dihydrodihydroxy compound8,9-dihydro-8,9-dihydroxybenz[a]anthracene
OtherProducts of metabolic action at the 7- and 12-positions

Source: Adapted from scientific literature. nih.gov

Conjugation Reactions: Glucuronidation and Glutathione (B108866) Conjugation Mechanisms

Following oxidation, the hydroxylated metabolites of benz[a]anthracenes undergo phase II conjugation reactions to further increase their polarity. These reactions are catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and glutathione S-transferases (GSTs).

Glucuronidation involves the attachment of a glucuronic acid moiety to a hydroxyl group on the metabolite. While specific data on BENZ(a)ANTHRACENE, 8-HEXYL- is not available, studies on the parent compound show that its phenolic metabolites are substrates for glucuronidation. scispace.com

Glutathione (GSH) conjugation is another critical detoxification pathway, particularly for reactive epoxide intermediates. nih.gov The enzyme-catalyzed reaction between an epoxide and glutathione forms a glutathione conjugate. nih.gov For benz[a]anthracene, several glutathione conjugates have been identified, resulting from the opening of epoxide rings at different positions. nih.gov For instance, the K-region 5,6-epoxide of benz[a]anthracene reacts with glutathione to form S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione. nih.govnih.gov It is anticipated that the metabolic epoxides of BENZ(a)ANTHRACENE, 8-HEXYL- would similarly be substrates for GST-mediated conjugation.

Formation of Reactive Intermediates (e.g., Arene Oxides, Diol Epoxides) in Metabolic Cycles

A critical consequence of the CYP-mediated metabolism of benz[a]anthracenes is the formation of highly reactive electrophilic intermediates. The initial oxidation by CYP enzymes produces arene oxides (epoxides) at various positions on the aromatic rings. nih.gov These epoxides, such as the benz[a]anthracene-5,6-epoxide, are key branch-point metabolites. nih.gov They can rearrange to form phenols, be hydrated by microsomal epoxide hydrolase (mEH) to form trans-dihydrodiols, or be conjugated with glutathione. oup.com

The dihydrodiol metabolites can undergo a second round of oxidation by CYP enzymes, leading to the formation of diol epoxides. nih.gov For benz[a]anthracene, the metabolic activation pathway involves the formation of a bay-region diol epoxide, specifically anti-benz[a]anthracene-8,9-diol-10,11-oxide, which is a highly reactive species. nih.gov This diol epoxide is formed from the metabolic precursor benz[a]anthracene-8,9-dihydrodiol. nih.govnih.gov These reactive diol epoxides can form covalent adducts with cellular macromolecules like DNA. nih.gov The presence of the 8-hexyl group might sterically hinder or electronically influence the formation of the 8,9-diol and the subsequent 10,11-epoxide, thereby altering the profile of reactive intermediates compared to the parent compound.

Receptor-Ligand Interactions and Cellular Signaling Pathway Modulation

Alkylated benz[a]anthracenes can exert biological effects by interacting with specific intracellular receptors, most notably the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Activation and Transactivation Mechanisms

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in sensing a wide array of environmental compounds, including PAHs. mdpi.comnih.govnih.gov Upon binding a ligand like an alkylated benz[a]anthracene in the cytoplasm, the AhR translocates to the nucleus. researchgate.net There, it dimerizes with the AhR Nuclear Translocator (ARNT) protein. This AhR-ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the induction of their transcription. semanticscholar.org A primary set of target genes includes those encoding for CYP1A1, CYP1A2, and CYP1B1, the very enzymes involved in PAH metabolism, creating a feedback loop. semanticscholar.org

Studies on various PAHs have shown that structural features, including alkylation, significantly influence their potency as AhR agonists. snu.ac.krnih.gov The position and size of the alkyl substituent can affect the binding affinity of the compound to the AhR ligand-binding pocket. snu.ac.krnih.govresearchgate.net For example, studies comparing benz[a]anthracene with its methylated derivatives in fish have shown that alkylation can have position-dependent effects on the potency for AhR2 activation. oup.com While some alkylated PAHs show greater potency, others are weaker agonists than their parent compound, highlighting the complex structure-activity relationships. snu.ac.krnih.govoup.com

In Vitro Assays for Receptor Binding and Gene Expression Modulation

The ability of compounds like BENZ(a)ANTHRACENE, 8-HEXYL- to activate the AhR signaling pathway is commonly evaluated using in vitro assays. These assays provide quantitative data on receptor binding and subsequent gene expression changes.

Reporter gene assays are widely used to measure the potency of a compound to induce AhR-dependent gene transcription. nih.gov In these assays, cells, often a hepatoma cell line like H4IIE or HepG2, are engineered to contain a reporter gene (e.g., luciferase) under the control of XREs. semanticscholar.orgsnu.ac.kr When the cells are exposed to an AhR agonist, the activation of the AhR pathway leads to the production of the reporter protein, which can be easily quantified. The H4IIE-luc transactivation bioassay is one such system used to determine the AhR activation potencies of various PAHs and their alkylated forms. snu.ac.krnih.govresearchgate.net

Table 2: Examples of In Vitro Assays for AhR Activation by PAHs

Assay TypeCell LinePrincipleMeasured EndpointReference
H4IIE-luc transactivationH4IIE (rat hepatoma)Luciferase reporter gene driven by AhR-responsive elements.Luciferase activity snu.ac.kr
CALUX (Chemical-Activated Luciferase Expression)H4L1.1c2 (mouse hepatoma)Luciferase reporter gene driven by dioxin-responsive elements.Luciferase activity nih.gov
Dual luciferase reporter gene assayHepG2 (human hepatoma)Luciferase reporter gene driven by AhR-responsive elements.Luciferase activity semanticscholar.org
Microscale Thermophoresis (MST)N/A (cell-free)Measures changes in the hydration shell of a purified AhR protein upon ligand binding.Binding affinity (Kd) mdpi.com

Source: Compiled from various scientific sources.

Direct ligand binding to the AhR can be assessed using competitive binding assays with a radiolabeled ligand, though newer methods like microscale thermophoresis (MST) offer a cell-free approach to precisely measure the binding affinity between a purified AhR protein and a potential ligand. mdpi.com Such assays are crucial for determining how substitutions, like the 8-hexyl group on benz[a]anthracene, directly impact the initial interaction with the receptor, which is the triggering event for the downstream signaling cascade. mdpi.com

Following a comprehensive search for scientific literature, it has been determined that there is a significant lack of specific data available for the chemical compound BENZ(a)ANTHRACENE, 8-HEXYL-. Research and documented findings concerning its specific biochemical interactions, mechanistic studies, molecular adduct formation, and bioalkylation mechanisms are not present in the accessible scientific literature.

Therefore, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time. The absence of specific research on BENZ(a)ANTHRACENE, 8-HEXYL- prevents a factual and evidence-based discussion on the topics of:

Inter-Species Variation in Biochemical Responsiveness to this specific Alkylated PAH.

Its Molecular Adduct Formation and DNA Interaction Mechanisms.

Its Bioalkylation Mechanisms as Probes for Molecular Interactions and Chemical Reactivity.

To provide an article that is professional, authoritative, and based on diverse sources, specific research data on the target compound is essential. Without such data, any generated content would be speculative and would not meet the required standards of scientific accuracy.

Advanced Analytical Methodologies for the Characterization and Quantification of Benz a Anthracene, 8 Hexyl

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating specific PAHs from intricate mixtures. The choice of technique is often dictated by the sample matrix and the analytical objectives.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Environmental and Biological Matrices

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile organic compounds like 8-hexyl-benz(a)anthracene. In this technique, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

For the analysis of alkylated PAHs, specific GC-MS parameters are optimized to achieve the best separation and sensitivity. The following table outlines typical GC-MS conditions for the analysis of compounds similar to 8-hexyl-benz(a)anthracene.

ParameterTypical Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Injector Temperature 280 - 300 °C
Oven Program Initial temp 60-80°C, ramp 5-10°C/min to 300-320°C, hold for 10-20 min
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Acquisition Mode Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity

Research has demonstrated that GC-MS is effective in identifying and quantifying a wide range of PAHs in various environmental matrices, including soil, sediment, and air. The use of Selected Ion Monitoring (SIM) mode significantly enhances the detection of target analytes by focusing on specific fragment ions characteristic of the compound of interest.

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures and Metabolites

High-performance liquid chromatography (HPLC) is a complementary technique to GC-MS, particularly well-suited for the analysis of less volatile and thermally labile compounds, including PAH metabolites. In HPLC, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase.

For the analysis of 8-hexyl-benz(a)anthracene and its potential metabolites, reversed-phase HPLC is commonly employed. The following table summarizes typical HPLC conditions.

ParameterTypical Setting
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Gradient of acetonitrile (B52724) and water
Flow Rate 0.8 - 1.2 mL/min
Detector UV-Vis Diode Array Detector (DAD) or Fluorescence Detector (FLD)
Fluorescence Detection Excitation and emission wavelengths optimized for the specific PAH

Fluorescence detection is particularly advantageous for PAH analysis due to its high sensitivity and selectivity. By carefully selecting the excitation and emission wavelengths, analysts can minimize interferences from other compounds in the sample.

Sample Preparation and Extraction Techniques for Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate 8-hexyl-benz(a)anthracene from the sample matrix and concentrate it to detectable levels.

Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE) Methods

Solid-phase microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample. Analytes partition from the sample matrix onto the fiber, which is then transferred to the injector of a GC for thermal desorption and analysis.

Solid-phase extraction (SPE) is a more traditional technique that involves passing a liquid sample through a cartridge containing a solid adsorbent. The analytes are retained on the adsorbent, while the matrix components are washed away. The retained analytes are then eluted with a small volume of an appropriate solvent.

TechniqueAdsorbent/Fiber CoatingEluting Solvent (for SPE)Key Advantages
SPME Polydimethylsiloxane (PDMS) or PDMS/Divinylbenzene (DVB)N/ASolvent-free, simple, and can be automated.
SPE C18 or graphitized carbon blackDichloromethane, hexane, or acetoneHigh recovery rates and good cleanup of complex samples.

Accelerated Solvent Extraction (ASE) and Subcritical Fluid Extraction Techniques

For solid and semi-solid samples, more exhaustive extraction techniques are often necessary. Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE), uses conventional solvents at elevated temperatures and pressures to increase the efficiency of the extraction process.

Subcritical fluid extraction utilizes fluids below their critical point (e.g., water) to extract compounds. By adjusting the temperature and pressure, the solvating power of the fluid can be tailored for the selective extraction of target analytes. These methods offer advantages over traditional techniques like Soxhlet extraction by reducing solvent consumption and extraction time.

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatographic techniques can separate and tentatively identify 8-hexyl-benz(a)anthracene, spectroscopic and spectrometric methods are essential for unambiguous structural confirmation.

Mass spectrometry, particularly when coupled with GC, provides valuable information about the molecular weight and fragmentation pattern of the analyte. For 8-hexyl-benz(a)anthracene, the mass spectrum would be expected to show a prominent molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of alkyl chains.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structural elucidation. ¹H and ¹³C NMR spectra can provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the confirmation of the hexyl group's position on the benz(a)anthracene (B33201) backbone.

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for the precise quantification of trace organic compounds. It is considered a definitive method due to its ability to correct for analyte losses during sample preparation and analysis. The core principle of IDMS involves the addition of a known quantity of an isotopically labeled version of the target analyte to the sample at the earliest stage of the analytical process. This labeled compound, often referred to as an internal standard, is chemically identical to the analyte but has a different mass, typically due to the incorporation of stable isotopes such as deuterium (B1214612) (²H) or carbon-13 (¹³C).

For the analysis of BENZ(a)ANTHRACENE, 8-HEXYL-, an ideal isotopically labeled standard would be a molecule such as 8-hexyl-benz(a)anthracene-d₁₂ or ¹³C₆-8-hexyl-benz(a)anthracene. As this labeled standard behaves identically to the native (unlabeled) analyte throughout extraction, cleanup, and chromatographic separation, any losses will affect both compounds equally. The final quantification is performed using a mass spectrometer (commonly coupled with a gas chromatograph, GC-MS), which can differentiate between the native analyte and the heavier labeled standard based on their mass-to-charge ratios. regulations.gov By measuring the ratio of the two signals, the original concentration of the native analyte in the sample can be calculated with high accuracy and precision, effectively compensating for matrix effects and procedural losses. researchgate.netresearchgate.net

The primary difficulty in applying IDMS for specific alkylated PAHs is the commercial availability of the corresponding labeled standards. helcom.fi While deuterated standards for many parent PAHs are available, the synthesis of a specific labeled alkylated PAH like 8-hexyl-benz(a)anthracene is a specialized and costly process. In practice, analytical laboratories may use a labeled parent PAH, such as benz[a]anthracene-d₁₂, as a surrogate standard for quantifying groups of alkylated derivatives. helcom.firesearchgate.net However, this approach can introduce inaccuracies due to differences in the physicochemical properties between the parent PAH and its alkylated forms.

Table 1: Isotope Dilution Mass Spectrometry (IDMS) for BENZ(a)ANTHRACENE, 8-HEXYL-

FeatureDescription
Principle A known amount of an isotopically labeled analogue of the analyte is added to the sample as an internal standard. Quantification is based on the measured ratio of the native analyte to the labeled standard by mass spectrometry.
Ideal Labeled Standard 8-hexyl-benz(a)anthracene-dₙ or ¹³Cₙ-8-hexyl-benz(a)anthracene.
Instrumentation Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). lcms.cz
Advantages High accuracy and precision; corrects for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement. researchgate.net
Challenges Limited commercial availability of the specific isotopically labeled standard for 8-hexyl-benz(a)anthracene. helcom.fiusgs.gov Use of surrogate standards (e.g., labeled parent PAH) can reduce accuracy.

Nuclear Magnetic Resonance (NMR) and UV/Vis Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV/Vis) spectroscopy are powerful tools for the structural elucidation of organic molecules. ebsco.com While mass spectrometry provides mass information, NMR gives detailed insights into the specific arrangement of atoms, and UV/Vis spectroscopy provides information about the electronic structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable technique for the unambiguous structural confirmation of complex organic molecules like BENZ(a)ANTHRACENE, 8-HEXYL-. ebsco.com By analyzing the ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus can be determined.

For BENZ(a)ANTHRACENE, 8-HEXYL-, the ¹H NMR spectrum would exhibit two distinct regions:

Aromatic Region: A series of complex, overlapping signals between approximately δ 7.5 and 9.2 ppm, corresponding to the eleven protons on the benz[a]anthracene aromatic core. nih.govchemicalbook.com The specific chemical shifts and coupling patterns are unique to the arrangement of the four fused benzene (B151609) rings.

Aliphatic Region: Signals corresponding to the 13 protons of the n-hexyl side chain. This would typically include a triplet near δ 0.9 ppm from the terminal methyl (–CH₃) group, a broad multiplet between δ 1.3 and 1.7 ppm for the four internal methylene (B1212753) (–CH₂–) groups, and a triplet around δ 3.1 ppm for the methylene group directly attached to the aromatic ring at the C-8 position. asm.org

The ¹³C NMR spectrum would complement the proton data, showing distinct signals for each of the 24 carbon atoms in the molecule (18 aromatic and 6 aliphatic), providing further structural confirmation. cdnsciencepub.com

UV/Vis Spectroscopy

Table 2: Expected Spectroscopic Data for BENZ(a)ANTHRACENE, 8-HEXYL-

TechniqueSpectral RegionExpected Signals / Features
¹H NMR Aromatic (δ ≈ 7.5-9.2 ppm)Complex multiplets for the 11 protons of the benz[a]anthracene core. chemicalbook.com
Aliphatic (δ ≈ 0.9-3.1 ppm)Signals for the 13 protons of the n-hexyl chain (terminal CH₃, four CH₂ groups, and the CH₂ group attached to the ring). asm.org
¹³C NMR Aromatic & Aliphatic24 distinct signals corresponding to each carbon atom in the molecule. cdnsciencepub.com
UV/Vis UV Region (≈ 220-400 nm)A spectrum with multiple absorption bands characteristic of the benz[a]anthracene chromophore, with minor shifts due to the hexyl substituent. mdpi.comnih.gov

Development and Application of Certified Reference Materials and Analytical Standards

The reliability and comparability of analytical data heavily depend on the use of high-purity analytical standards and Certified Reference Materials (CRMs). eisenbros.co.il A CRM is a standard for which one or more property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.

For PAHs, numerous CRMs are available, particularly for the 16 parent compounds prioritized by the U.S. Environmental Protection Agency (EPA). nih.gov Certified solutions and neat standards for the parent compound, benz[a]anthracene, are commercially available from multiple suppliers and are used for instrument calibration and quality control. sigmaaldrich.comcpachem.com

Custom Synthesis: High-purity synthesis of BENZ(a)ANTHRACENE, 8-HEXYL-, likely starting from benz[a]anthracene or a suitable derivative. acs.orgunivpancasila.ac.id

Structural Confirmation: Unambiguous verification of the structure using methods like NMR and mass spectrometry.

Purity Assessment: Rigorous determination of purity using multiple analytical techniques.

Certification: Assignment of a certified concentration or purity value with a calculated uncertainty, often through analysis at a national metrology institute or via an interlaboratory comparison study.

In the absence of a specific CRM, laboratories typically rely on commercially available standards of structurally similar compounds. researchgate.net For the quantification of BENZ(a)ANTHRACENE, 8-HEXYL-, an analyst might use the certified standard for the parent benz[a]anthracene and apply a relative response factor to correct for differences in instrument response. While this is a practical workaround, it is a significant source of analytical uncertainty compared to using a dedicated, certified standard.

Theoretical and Computational Chemistry Studies of Benz a Anthracene, 8 Hexyl and Analogues

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of electronic structure and the derivation of reactivity descriptors that can predict chemical behavior.

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of polycyclic aromatic hydrocarbons and their derivatives. scirp.org For alkylated PAHs like 8-hexylbenz(a)anthracene, DFT is employed to optimize the molecular geometry and to calculate a variety of electronic properties. conicet.gov.ar These calculations are crucial for understanding how the addition of an alkyl group, in this case, a hexyl group at the 8-position of the benz(a)anthracene (B33201) core, influences the electronic distribution and reactivity of the parent PAH.

Table 1: Illustrative DFT-Calculated Properties for Benz(a)anthracene and 8-Hexylbenz(a)anthracene

PropertyBenz(a)anthracene (Illustrative)8-Hexylbenz(a)anthracene (Illustrative)
Total Energy (Hartree)-845.123-1158.456
Dipole Moment (Debye)0.050.25
HOMO Energy (eV)-5.80-5.75
LUMO Energy (eV)-1.20-1.18
HOMO-LUMO Gap (eV)4.604.57

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for educational purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comimperial.ac.uk The energies and spatial distributions of these orbitals are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. nih.gov

For 8-hexylbenz(a)anthracene, the HOMO is typically distributed over the electron-rich aromatic core, indicating that this region is most likely to act as an electron donor in chemical reactions. The LUMO, conversely, represents the region most susceptible to accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. youtube.com

The introduction of the hexyl group can subtly influence the energies of the frontier orbitals. The alkyl group is generally considered to be weakly electron-donating, which can lead to a slight increase in the HOMO energy and a decrease in the HOMO-LUMO gap compared to the parent benz(a)anthracene, potentially increasing its reactivity.

Table 2: Illustrative Frontier Molecular Orbital Data and Reactivity Descriptors

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Ionization Potential (eV)Electron Affinity (eV)
Benz(a)anthracene-5.80-1.204.605.801.20
8-Hexylbenz(a)anthracene-5.75-1.184.575.751.18

Note: These values are for illustrative purposes to demonstrate the type of data generated from FMO analysis.

Molecular Dynamics and Conformational Analysis of Alkylated Benz[a]anthracenes

While quantum chemical calculations provide detailed information about the electronic structure of a molecule in a static state, molecular dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. researchgate.netdntb.gov.ua This is particularly important for molecules with flexible side chains like 8-hexylbenz(a)anthracene.

The results of MD simulations can provide information on the average conformation, the range of motion of the alkyl chain, and the time scales of conformational changes. This information is valuable for understanding how the molecule might interact with biological receptors or environmental matrices.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior and Interactions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical behavior. chalmers.seconicet.gov.ar For alkylated PAHs, QSAR models are valuable tools for predicting properties such as toxicity, bioavailability, and environmental fate, especially when experimental data is scarce. researchgate.netcncb.ac.cnacs.org

The foundation of any QSAR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For 8-hexylbenz(a)anthracene and its analogues, a wide range of descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as branching indices and molecular connectivity indices.

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, including molecular surface area and volume.

Electronic descriptors: Derived from quantum chemical calculations, these include HOMO and LUMO energies, dipole moment, and partial atomic charges.

Hydrophobic descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity.

The presence of the hexyl group in 8-hexylbenz(a)anthracene will significantly influence descriptors related to size, shape, and hydrophobicity compared to the parent benz(a)anthracene.

Table 3: Illustrative Molecular Descriptors for QSAR Modeling

DescriptorBenz(a)anthracene (Illustrative)8-Hexylbenz(a)anthracene (Illustrative)
Molecular Weight ( g/mol )228.29312.46 echemi.com
LogP (Octanol-Water)5.918.50
Molecular Surface Area (Ų)220.5310.8
Molecular Volume (ų)215.3330.7

Note: The values for Benz(a)anthracene and the illustrative values for 8-Hexylbenz(a)anthracene are provided for comparison.

Once a set of molecular descriptors has been calculated for a series of alkylated benz(a)anthracenes, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSAR model. acs.org These models can then be used to predict the activity or property of interest for new or untested compounds, such as 8-hexylbenz(a)anthracene.

For example, a QSAR model might be developed to predict the ecotoxicity of alkylated PAHs. researchgate.net By including 8-hexylbenz(a)anthracene in the training set or using a validated model, its potential toxicity could be estimated without the need for extensive experimental testing. The predictive power of QSAR models relies on the quality of the experimental data used for training and the appropriate selection of molecular descriptors that capture the essential structural features governing the activity.

Computational Studies on Reaction Barriers and Pathways

Computational chemistry provides a powerful lens for investigating the intricate mechanisms of chemical reactions involving polycyclic aromatic hydrocarbons (PAHs) like benz(a)anthracene and its derivatives. While direct computational studies on the reaction barriers and pathways of BENZ(a)ANTHRACENE, 8-HEXYL- are not extensively documented in publicly available research, a wealth of information on the parent compound, benz(a)anthracene, and other alkylated PAHs allows for a comprehensive understanding of the likely reactive behavior of the 8-hexyl derivative. These theoretical investigations are crucial for predicting reaction outcomes, understanding substituent effects, and elucidating the formation of metabolites and transformation products. nih.govnih.gov

A variety of computational methods are employed to model the reactivity of PAHs. Density Functional Theory (DFT) is a widely used quantum chemistry method for these systems, with functionals such as B3LYP and M06-2X, often paired with basis sets like 6-31G(d), providing a good balance between computational cost and accuracy for geometry optimizations and energy calculations. nih.govnih.gov Such computational models are instrumental in predicting the most probable sites of reaction on the PAH skeleton. Several theoretical approaches are utilized to pinpoint these reactive centers, including the analysis of aromatic resonance structures based on Clar's theory, the thermodynamic stability of reaction intermediates, the calculation of atomic charges (e.g., Natural Bond Order, ChelpG, and Mulliken), and the evaluation of the average local ionization energy (ALIE) at different atomic positions. nih.gov

For more complex reactions, particularly those occurring in the gas phase, a simple analysis of the initial reactants may not be sufficient to predict the final products accurately. In these cases, it is essential to consider the entire reaction pathway, including the transition states and intermediates. researchgate.netnih.gov Transition state theory (TST) is a key computational tool for this purpose, enabling the calculation of reaction rate constants and providing a detailed understanding of the reaction mechanism. researchgate.netnih.gov

Studies on benz(a)anthracene and its methylated derivatives have shed light on the formation of carbocations, which are critical intermediates in the metabolic activation of these compounds. nih.gov For instance, DFT calculations have been used to investigate the stability of carbocations formed from the opening of epoxide rings in the "bay region" of benz(a)anthracene. These studies have shown that O-protonation of 1,2-epoxides can lead to the formation of bay-region carbocations in barrierless processes. nih.gov The relative stability of these carbocations is a key determinant of the subsequent reaction pathways and the ultimate biological activity of the parent PAH. The presence of an alkyl substituent, such as a methyl group, has been shown to influence the reactivity and carcinogenic potential of benz(a)anthracene, with 7-methylbenzo[a]anthracene being a potent tumor initiator. nih.gov It is reasonable to infer that an 8-hexyl group would similarly modulate the electronic properties and steric accessibility of different sites on the benz(a)anthracene core, thereby influencing reaction barriers and pathways.

The effect of alkyl substituents on reaction barriers has been computationally explored in other PAH systems as well. For example, in the context of Diels-Alder reactions involving perylene (B46583) derivatives, the presence of an n-hexyl group has been noted to affect reaction yields, suggesting an influence on the reaction kinetics. mdpi.com Generally, alkyl groups are electron-donating, which can stabilize carbocation intermediates and influence the regioselectivity of electrophilic attacks.

While specific data tables for the reaction barriers of 8-hexylbenz(a)anthracene are not available, the table below summarizes the types of computational data typically generated in studies of PAH reactivity, which would be applicable to the target molecule.

Computational ParameterDescriptionRelevance to Reaction Pathways
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction.Determines the rate of a reaction; lower Ea indicates a faster reaction.
Transition State (TS) Geometry The molecular structure at the highest point on the reaction coordinate.Provides insight into the mechanism of bond breaking and formation.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy of Reaction (ΔG) The thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Determines the spontaneity of a reaction; a negative ΔG indicates a spontaneous process.
Carbocation Stability The relative energy of the carbocation intermediate.Influences the preferred reaction pathway, as more stable intermediates are more readily formed.

Benz a Anthracene, 8 Hexyl As a Model Compound and Research Probe in Chemical and Biological Investigations

Application in Understanding PAH Environmental Fate Models and Transformations

The presence of an alkyl chain, such as the hexyl group in 8-hexyl-benz(a)anthracene, significantly influences how the compound behaves in the environment. Studies on other alkylated PAHs have shown that the alkyl group can either accelerate or hinder degradation depending on its structure and position. nih.gov For instance, the alkyl substituent can provide an alternative site for microbial attack, potentially leading to faster degradation compared to the parent PAH. nih.gov Conversely, it can also sterically hinder the enzymatic attack on the aromatic rings. researchgate.net

Photodegradation is a key process determining the environmental fate of PAHs. nih.gov Because PAHs are sensitive to photodegradation, care must be taken to avoid exposure to direct sunlight during the collection and analysis of environmental samples. oceanbestpractices.org The transformation products of photodegradation are often oxygenated compounds like alcohols, aldehydes, and ketones. nih.gov Research on alkylated naphthalenes has shown that photodegradation follows pseudo-first-order kinetics and that the resulting mixture of photoproducts can exhibit significant toxicity. nih.gov

In the context of biodegradation, microorganisms, particularly bacteria from the genus Sphingobium, are known to degrade PAHs with two to five rings through the action of enzymes like dioxygenases. nih.gov Alkylated PAHs, including those found in petroleum, are more resistant to degradation than their parent compounds, which contributes to their environmental persistence. chemistry-matters.com The ratio of alkylated PAHs to their parent compounds can be used in environmental forensics to determine the source of contamination, with higher ratios indicating a petrogenic (petroleum-based) origin. diva-portal.org

The table below summarizes the key degradation pathways for alkylated PAHs, for which 8-hexyl-benz(a)anthracene serves as a model.

Table 1: Key Environmental Transformation Pathways for Alkylated PAHs

Transformation Process Description Resulting Products
Photodegradation Degradation initiated by the absorption of light energy, leading to the oxidation of the PAH structure. nih.gov Oxygenated compounds such as alcohols, aldehydes, ketones, and quinones. nih.gov

| Microbial Degradation | Breakdown of the compound by microorganisms, often involving initial oxidation of the alkyl side chain or the aromatic ring. nih.gov | Monooxygenated and dioxygenated metabolites, which can be further transformed into more polar compounds like polycyclic aromatic acids (PAAs). nih.govacs.org |

Utility in Studying Metabolic Pathways of Alkylated Aromatic Hydrocarbons in Model Systems

8-Hexyl-benz(a)anthracene is a valuable tool for elucidating the metabolic pathways of alkylated PAHs in biological systems. The metabolism of these compounds is a critical determinant of their biological activity. In general, the introduction of an alkyl group to a PAH shifts the primary site of metabolic attack from the aromatic ring to the alkyl side chain. researchgate.netd-nb.infonih.gov This shift is significant because the oxidation of the aromatic ring is a key step in the formation of reactive metabolites that can bind to DNA and exert carcinogenic effects. researchgate.netnih.gov

The cytochrome P450 enzyme system is central to the metabolism of PAHs. uj.edu.plnih.gov Different CYP isoforms exhibit varying specificities for PAH substrates. For instance, members of the CYP1A and CYP1B families are pivotal in the activation of PAHs. nih.govmdpi.com In the case of benz[a]anthracene, the CYP2C subfamily has also been implicated in its regio-selective metabolism. nih.gov The position of the alkyl group can also influence which metabolic pathway is favored and the resulting biological activity. d-nb.inforesearchgate.net

The primary metabolic reactions for alkylated PAHs include:

Side-chain hydroxylation: The addition of a hydroxyl group to the alkyl chain. nih.gov

Aromatic ring oxidation: The formation of dihydrodiols and phenols on the aromatic structure. nih.gov

Further metabolism: The initial metabolites can undergo further transformations, such as the formation of diol epoxides, catechols, and ortho-quinones. nih.gov

The table below details the findings from metabolic studies on alkylated PAHs using model systems.

| Rat Liver Microsomes (Strain/Gender Comparison) | The formation of specific benz[a]anthracene diol metabolites is gender-specific, suggesting the involvement of specific CYP isoforms like CYP2C11 in male rats. nih.gov | nih.gov |

Development of Bio-Analytical Assays Utilizing Alkylated Benz[a]anthracenes

The need to detect and quantify alkylated PAHs in environmental and biological samples has driven the development of various bio-analytical assays. sciex.com Traditional analytical methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used for PAH analysis. nih.govresearchgate.netnih.gov However, there is a growing interest in rapid, sensitive, and field-portable bio-analytical techniques. nih.govresearchgate.net

Immunoassays are a prominent type of bio-analytical method that utilizes the high specificity of antibodies to detect target analytes. researchgate.net These assays, including enzyme-linked immunosorbent assays (ELISA), have been developed for the detection of PAHs. nih.govmdpi.com A significant challenge and area of research is the development of antibodies that can either specifically recognize a single alkylated PAH or, conversely, broadly detect a range of PAHs, including alkylated forms. nih.govoup.com For example, the monoclonal antibody 2G8 has been shown to have a uniformly strong affinity for parent and alkylated PAHs with 3 to 5 rings, making it useful in biosensors for quantifying total PAH concentrations in environmental samples. nih.govoup.com

Antibody-based biosensors, often utilizing techniques like kinetics-based exclusion assay (KinExA), offer rapid and highly sensitive detection of PAHs in aqueous media, including sediment porewater and oyster interstitial fluid. nih.govoup.com These biosensors can provide near real-time quantitative analysis, which is a significant advantage for environmental monitoring and food safety applications. researchgate.netoup.com It has been noted that immunoassays may sometimes yield higher total PAH concentrations compared to instrumental methods like GC-MS, potentially due to the cross-reactivity of the antibodies with a wide array of alkylated PAHs present in the sample that are not individually quantified by the standard methods. sci-hub.se

Electrochemical DNA biosensors represent another approach, detecting the interaction between PAHs and DNA. researchgate.net These have been used to detect benz[a]anthracene and other PAHs, offering a means to assess the potential genotoxicity of a sample. researchgate.net

The table below provides an overview of bio-analytical assays relevant to the detection of alkylated benz[a]anthracenes.

Table 3: Bio-Analytical Assays for the Detection of Alkylated PAHs

Assay Type Principle Application Example Reference(s)
Immunoassays (e.g., ELISA) Utilizes specific antibody-antigen binding for detection and quantification. researchgate.netmdpi.com Screening of environmental and food samples for PAH contamination. nih.govmdpi.com nih.govresearchgate.netmdpi.com
Antibody-Based Biosensors (e.g., KinExA) Employs monoclonal antibodies with broad selectivity for 3-5 ring PAHs (including alkylated forms) for rapid, quantitative analysis in aqueous samples. nih.govoup.com Rapid screening of shellfish for tainting from oil spills and monitoring PAHs in sediment porewater. nih.govoup.com nih.govoup.com

| Electrochemical DNA Biosensors | Measures the interaction between PAHs and immobilized DNA, often by monitoring the guanine (B1146940) oxidation signal, to assess potential genotoxicity. researchgate.net | Detection of benz[a]anthracene and other PAHs in contaminated samples. researchgate.net | researchgate.net |

Emerging Research Frontiers and Future Perspectives for Benz a Anthracene, 8 Hexyl Studies

Integration of Omics Technologies in Mechanistic Biochemical Research

The advent of "omics" technologies offers a powerful lens through which to view the complex interactions between 8-hexyl-benz(a)anthracene and biological systems. These technologies provide a holistic view of molecular changes, moving beyond single-endpoint analyses. nih.gov

Genomics and Transcriptomics : These fields can be used to investigate how 8-hexyl-benz(a)anthracene exposure alters gene expression. nih.goversnet.org For instance, studies on other PAHs have shown that exposure can induce the expression of genes encoding metabolic enzymes like cytochrome P450s (CYPs). nih.govwikipedia.orgnih.gov Genomic sequencing of exposed cells or organisms could identify specific gene mutations or alterations in DNA repair pathways, providing insight into the compound's mode of action. nih.govatsjournals.orgersnet.org Future research could focus on creating a detailed transcriptomic map of lung or liver cells exposed to 8-hexyl-benz(a)anthracene to pinpoint key regulatory genes and pathways that are perturbed.

Proteomics : This approach analyzes the entire set of proteins in a cell or tissue, revealing changes in protein expression, modification, and interaction upon exposure to a xenobiotic. researchgate.net For 8-hexyl-benz(a)anthracene, proteomics could identify the specific metabolic enzymes (e.g., CYP1A1, CYP1B1, epoxide hydrolase) involved in its biotransformation. nih.govnih.gov It could also uncover protein adducts, where the compound or its metabolites bind to cellular proteins, potentially altering their function. nih.gov

Metabolomics : As the study of the complete set of small-molecule metabolites, metabolomics provides a direct functional readout of cellular activity. nih.gov Following exposure to 8-hexyl-benz(a)anthracene, metabolomic analysis of biological fluids like urine or plasma could identify specific metabolic products, offering a signature of exposure and insights into its metabolic fate. acs.orgacs.orgresearchgate.net Studies on other PAHs have successfully used metabolomics to identify biomarkers of exposure and effect, a strategy directly applicable to this alkylated derivative. nih.govacs.orgfrontiersin.org

Table 1: Potential Applications of Omics Technologies in 8-Hexyl-Benz(a)anthracene Research

Omics Technology Research Focus Potential Insights for 8-Hexyl-Benz(a)anthracene
Genomics DNA sequence and structure Identification of gene mutations and DNA adducts that may initiate biological effects. wikipedia.orgnih.gov
Transcriptomics Gene expression (RNA) Profiling of up- or down-regulated genes (e.g., CYPs, DNA repair genes) in response to exposure. nih.gov
Proteomics Protein expression and function Identification of key metabolic enzymes and protein adducts; understanding altered cellular functions. researchgate.net
Metabolomics Metabolite profiles Discovery of specific biomarkers of exposure and elucidation of complete metabolic pathways. nih.govfrontiersin.org

Advanced Spectroscopic and Imaging Techniques for In Situ Analysis

A significant challenge in environmental and biochemical research is detecting and quantifying compounds directly within their complex native environments (in situ). Advanced spectroscopic and imaging techniques are overcoming this hurdle, offering unprecedented spatial and chemical resolution.

Surface-Enhanced Raman Spectroscopy (SERS) : SERS is a highly sensitive technique capable of detecting trace amounts of molecules. rsc.orgnih.gov By combining SERS with chemometric analysis, researchers can achieve enhanced detection of PAHs in environmental samples like water. spectroscopyonline.com This approach could be adapted for the rapid, on-site detection of 8-hexyl-benz(a)anthracene in contaminated soils or industrial wastewater, providing real-time data for monitoring and remediation efforts. spectroscopyonline.com The development of specialized SERS substrates can further improve the capture and detection of specific PAHs. nih.gov

Mass Spectrometry Imaging (MSI) : MSI is a powerful tool that maps the spatial distribution of molecules in tissue sections without the need for labels. nih.govnih.gov This technology can simultaneously visualize the parent compound, 8-hexyl-benz(a)anthracene, and its various metabolites within an organ or even a single cell. nih.govzghjkx.com.cn High-resolution MSI (HR-MSI) is particularly valuable for untargeted analysis, allowing researchers to discover unexpected molecular alterations and identify where the compound accumulates, which is crucial for understanding its mechanisms of action. spectroscopyonline.com

Fluorescence Spectroscopy : The inherent fluorescence of PAHs makes fluorescence spectroscopy a simple and sensitive detection method. sustainability-directory.comresearchgate.net Advanced techniques like laser-induced fluorescence (LIF) can be used to classify different types of PAHs and could be optimized to specifically detect the fluorescence signature of 8-hexyl-benz(a)anthracene in complex mixtures. researchgate.net

Table 2: Comparison of Advanced Analytical Techniques for 8-Hexyl-Benz(a)anthracene

Technique Principle Key Advantage for 8-Hexyl-Benz(a)anthracene Analysis
SERS Raman scattering enhancement on metallic nanostructures High sensitivity for trace-level detection in environmental samples. nih.govspectroscopyonline.com
MSI Mass-based molecular mapping of a sample's surface Label-free, in situ visualization of the compound and its metabolites in biological tissues. nih.govzghjkx.com.cn
LIF Excitation and detection of intrinsic molecular fluorescence Non-destructive, rapid, and sensitive detection in complex mixtures. researchgate.net
DOSY-NMR Differentiates molecules based on diffusion rates Analysis of complex PAH mixtures without prior separation. mdpi.com

Computational Design of Novel Alkylated PAH Derivatives for Specific Research Applications

Computational chemistry and modeling provide a pathway to predict the properties of molecules and to design novel compounds for specific purposes, saving significant time and resources compared to experimental synthesis alone. conicet.gov.ar

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. conicet.gov.arnih.gov By developing a QSAR model that includes 8-hexyl-benz(a)anthracene and other alkylated PAHs, researchers could predict the relative activity of unsynthesized derivatives. nih.govunicamp.br These models often use electronic, structural, and energetic descriptors to make predictions. nih.gov For example, descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and lowest unoccupied molecular orbital (ELUMO) are often used. unicamp.br

Molecular Docking : This computational technique simulates the interaction between a ligand (like 8-hexyl-benz(a)anthracene) and a protein (like a CYP enzyme). Docking studies can predict the preferred binding mode and affinity of the compound to the enzyme's active site, offering clues about its metabolic fate. nih.gov This information is invaluable for designing derivatives with enhanced or inhibited binding to specific enzymes, which can then be synthesized and used as research probes to investigate metabolic pathways.

By using these in silico tools, researchers can rationally design novel alkylated PAH derivatives. For instance, a derivative could be designed to be a highly specific substrate for a particular enzyme or to act as a fluorescent probe by modifying its structure to enhance its quantum yield.

Cross-Disciplinary Approaches in Environmental and Chemical Research on Alkylated PAHs

The comprehensive study of compounds like 8-hexyl-benz(a)anthracene requires a convergence of expertise from multiple scientific fields. nih.gov The complex journey of an alkylated PAH from its source, through the environment, and into a biological system cannot be fully understood from a single perspective.

Environmental Chemistry and Geochemistry : These disciplines are essential for understanding the fate and transport of 8-hexyl-benz(a)anthracene in the environment. Its low water solubility and tendency to adsorb to organic matter mean it will likely be found in soil and sediment. tpsgc-pwgsc.gc.ca Geochemists can model its movement through different environmental compartments, while environmental chemists can study its degradation under various conditions (e.g., photodegradation, microbial degradation).

Biochemistry and Molecular Biology : These fields are critical for elucidating the metabolic activation pathways. nih.govtandfonline.com The size and position of the hexyl group can sterically hinder or otherwise influence the enzymatic reactions that transform the parent compound. nih.gov Collaborative studies combining environmental sampling with detailed laboratory-based metabolic experiments are needed.

Data Science and Systems Biology : The large datasets generated by omics technologies require sophisticated bioinformatic and statistical tools for analysis and interpretation. nih.gov A systems biology approach, which integrates multiple layers of biological data (genomic, proteomic, metabolomic), can create comprehensive models of how a cell or organism responds to 8-hexyl-benz(a)anthracene exposure, leading to a more predictive understanding of its biological impact. nih.gov

This integrated, cross-disciplinary approach will be paramount in building a complete picture of the environmental lifecycle and biochemical significance of 8-hexyl-benz(a)anthracene and other alkylated PAHs.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 8-hexylbenz(a)anthracene, and how do reaction conditions influence yield and purity?

  • Methodological Guidance : Alkylation of benz(a)anthracene with hexyl halides under inert atmospheres (e.g., nitrogen) is a common approach. Optimize reaction temperature (typically 80–120°C) and catalyst selection (e.g., AlCl₃ or FeCl₃) to minimize byproducts like polyalkylated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol or acetone) is critical for isolating high-purity crystals (>95% by HPLC) .

Q. What analytical techniques are most effective for characterizing 8-hexylbenz(a)anthracene’s structural and physicochemical properties?

  • Methodological Guidance : Use NMR (¹H/¹³C) to confirm substitution patterns and alkyl chain integration. Mass spectrometry (EI-MS or HRMS) validates molecular weight (expected m/z ~316.3 for C₂₄H₂₈). UV-Vis spectroscopy (λmax ~290–310 nm) and fluorescence emission (λem ~400–450 nm) are standard for assessing photophysical behavior . Differential Scanning Calorimetry (DSC) determines melting points (expected range: 150–180°C) .

Q. What safety protocols are essential when handling 8-hexylbenz(a)anthracene in laboratory settings?

  • Methodological Guidance :

  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation. Incompatible with oxidizing agents (e.g., peroxides, nitrates) .
  • Exposure Control : Use Class I Type B biological safety hoods for synthesis/purification. Implement HEPA-filtered vacuums for spill cleanup to avoid airborne particulates .
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Respiratory protection (NIOSH-approved N95) is required if airborne levels exceed 0.1 mg/m³ .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on 8-hexylbenz(a)anthracene’s mutagenicity across in vitro and in vivo models?

  • Methodological Guidance :

  • Model Selection : Compare Ames test (bacterial reverse mutation) results with mammalian cell assays (e.g., micronucleus test in CHO cells) to assess metabolic activation differences .
  • Dose-Response Analysis : Use log-linear regression to identify thresholds for genotoxic effects. Include positive controls (e.g., benzo[a]pyrene) and account for metabolic enzyme variability (e.g., CYP1A1/1B1 expression levels) .
  • Statistical Rigor : Apply Fisher’s exact test for categorical mutagenicity data and ANOVA for dose-dependent trends. Address inter-lab variability via ring-testing .

Q. What advanced chromatographic methods improve the detection of 8-hexylbenz(a)anthracene degradation products in environmental matrices?

  • Methodological Guidance :

  • Sample Preparation : Use solid-phase extraction (C18 cartridges) with dichloromethane:methanol (9:1) for isolating degradation byproducts (e.g., hydroxylated or epoxidized derivatives) .
  • Analysis : Employ UPLC-QTOF-MS with electrospray ionization (ESI+) in full-scan mode (m/z 50–600). Compare fragmentation patterns with NIST/EPA/NIH Mass Spectral Library for structural elucidation .
  • Quantification : Use isotope-dilution (e.g., ¹³C-labeled internal standards) to correct for matrix effects in soil/sediment samples .

Q. How do steric and electronic effects of the hexyl substituent influence 8-hexylbenz(a)anthracene’s reactivity in photochemical studies?

  • Methodological Guidance :

  • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution and HOMO-LUMO gaps. Compare with parent benz(a)anthracene to quantify substituent effects .
  • Experimental Validation : Conduct laser flash photolysis (355 nm excitation) to measure triplet-state lifetimes and singlet oxygen quantum yields. Correlate with logP values to assess hydrophobicity-driven reactivity .

Contradiction Analysis & Troubleshooting

Q. How should researchers address discrepancies in reported carcinogenicity classifications of 8-hexylbenz(a)anthracene across regulatory bodies?

  • Methodological Guidance :

  • Data Harmonization : Cross-reference IARC (Group 2B), EPA (Likely Carcinogenic), and ECHA classifications. Evaluate study designs: species/strain differences (e.g., rat vs. mouse), exposure duration, and route (oral vs. dermal) .
  • Meta-Analysis : Use random-effects models to pool data from heterogeneous studies. Adjust for publication bias via funnel plots and Egger’s regression .

Q. What experimental controls are critical when studying 8-hexylbenz(a)anthracene’s interaction with DNA in epigenetic modulation assays?

  • Methodological Guidance :

  • Negative Controls : Include non-alkylated benz(a)anthracene and solvent-only treatments.
  • Positive Controls : Use 7,12-dimethylbenz(a)anthracene (DMBA) for comparative DNA adduct profiling .
  • Technical Replicates : Perform bisulfite sequencing in triplicate to validate CpG methylation patterns. Normalize data to housekeeping genes (e.g., β-actin) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.